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Compound of Interest

Compound Name: Drimentine C

Cat. No.: B1140457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and

biological evaluation of analogs of Drimentine C, a complex indolosesquiterpene natural

product. While the primary focus of published research has been on the total synthesis of

Drimentine C itself, this document extrapolates from available data on related drimane

sesquiterpenoids and synthetic fragments to guide the design and evaluation of novel analogs.

Introduction
Drimentine C is a member of the drimentine family of hybrid isoprenoids isolated from

Streptomyces bacteria.[1] These natural products are characterized by a unique fusion of a

drimane sesquiterpenoid core with an indole-containing diketopiperazine moiety. Drimentine C
has exhibited modest cytotoxicity against a range of human cancer cell lines, including HCT-8,

Bel-7402, BGC-823, A549, and A2780, making it an intriguing scaffold for the development of

novel therapeutic agents.[1] The complexity of its structure presents a significant synthetic

challenge, but also offers multiple avenues for structural modification to improve potency and

selectivity.
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Compound Cell Line Activity
Concentration
(µg/mL)

Reference

Drimentine C

NS-1 (murine β

lymphocyte

myeloma)

63% inhibition 12.5 [2]

Drimentine C

NS-1 (murine β

lymphocyte

myeloma)

98% inhibition 100 [2]

Table 2: Antibacterial Activity of Drimanyl Indole
Fragments

Compound Organism MIC (µg/mL)
Key Structural
Features

Reference

Fragment I
Ralstonia

solanacearum
> Fragment II Drimane + Indole [3]

Compound 2
Ralstonia

solanacearum
8

Free indole NH,

C12-OH on

drimane

Experimental Protocols
Protocol 1: Convergent Synthesis of the Drimentine C
Core Structure
This protocol is based on reported efforts towards the total synthesis of Drimentine C,

employing a convergent strategy. This approach allows for the separate synthesis of the

complex terpenoid and alkaloid fragments, which are then coupled at a late stage.

Materials:

(+)-Sclareolide

L-tryptophan
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L-proline

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Palladium catalyst

Reductant (e.g., Hantzsch ester)

Photocatalyst (e.g., fac-[Ir(ppy)3])

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

Synthesis of the Terpenoid Fragment (AB Ring System):

The synthesis of the drimane sesquiterpenoid portion typically starts from commercially

available (+)-sclareolide.

A key transformation involves the stereoselective introduction of the exocyclic methylene

group.

Functional group manipulations are then performed to prepare the fragment for coupling,

for example, by introducing a suitable leaving group or a reactive handle for a cross-

coupling reaction.

Synthesis of the Indole-Diketopiperazine Fragment (CDEF Ring System):

This fragment is constructed from L-tryptophan and L-proline.

The synthesis involves peptide coupling to form the dipeptide, followed by cyclization to

the diketopiperazine core.

The indole moiety of tryptophan is then modified to prepare it for the coupling reaction.

Fragment Coupling:
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Several strategies have been explored for the crucial C-C bond formation between the

terpenoid and alkaloid fragments.

Reductive Cross-Coupling: This method utilizes a nickel catalyst and a terminal reductant

to couple an alkyl halide derivative of the terpenoid fragment with a suitable derivative of

the indole fragment.

Photoredox-Catalyzed α-Alkylation: An alternative approach involves the use of a

photoredox catalyst to generate a radical intermediate from the indole fragment, which

then reacts with an electrophilic terpenoid partner.

Final Cyclization and Deprotection:

Following the successful coupling of the two fragments, a final intramolecular cyclization is

required to complete the pentacyclic core of Drimentine C.

Any protecting groups used during the synthesis are then removed to yield the final

product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of synthesized

Drimentine C analogs against a panel of cancer cell lines.

Materials:

Human cancer cell lines (e.g., HCT-8, A549, etc.)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

Drimentine C analogs dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the Drimentine C analogs in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations.

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubate the plates for 48-72 hours.

MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.
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Determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of cell viability against the compound concentration and

fitting the data to a dose-response curve.
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Caption: Convergent synthetic workflow for Drimentine C analogs.
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Caption: Workflow for the biological evaluation of Drimentine C analogs.
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Caption: Hypothetical signaling pathway for Drimentine C analog-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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